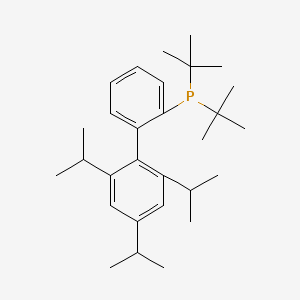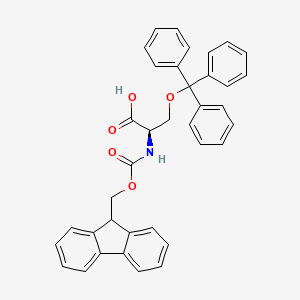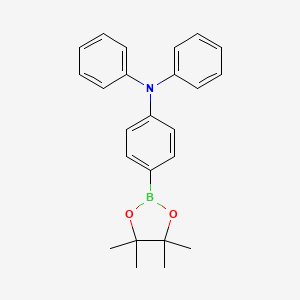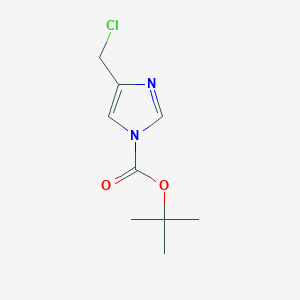![molecular formula C8H8N2 B1312937 6-Methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 824-51-1](/img/structure/B1312937.png)
6-Methyl-1H-pyrrolo[2,3-B]pyridine
概要
説明
6-Methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the CAS Number: 824-51-1. Its molecular weight is 132.16 . It is a heterocyclic compound that has been used in various research and development contexts .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position . This structure is important for its biological activity and forms the basis for its interactions with various targets .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in various contexts . These studies have shown that these compounds can undergo a variety of reactions, leading to the formation of various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-B]pyridine include a molecular weight of 132.16, and it is typically stored in a dry environment at 2-8°C .
科学的研究の応用
Cancer Therapy: FGFR Inhibitors
6-Methyl-1H-pyrrolo[2,3-B]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit the proliferation and induce apoptosis in cancer cells, such as breast cancer 4T1 cells. They also significantly inhibit the migration and invasion of these cells, making them promising candidates for cancer therapy .
Diabetes Management
Derivatives of 6-Methyl-1H-pyrrolo[2,3-B]pyridine have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .
Anticancer Targeting Carbonic Anhydrase IX
The pyridine scaffold, including 6-Methyl-1H-pyrrolo[2,3-B]pyridine , has been studied for its medicinal attributes, particularly targeting carbonic anhydrase IX (CAIX) which is overexpressed in cancer cells. Compounds containing this scaffold have shown excellent inhibitory action against CAIX, which is crucial for the development of anticancer drugs .
Organ Development and Angiogenesis
The FGFR signaling pathway, which can be modulated by 6-Methyl-1H-pyrrolo[2,3-B]pyridine derivatives, is essential for organ development and angiogenesis. This makes these compounds relevant in research related to developmental biology and tissue engineering .
Cell Proliferation and Migration
6-Methyl-1H-pyrrolo[2,3-B]pyridine: derivatives can affect cell proliferation and migration through their action on the FGFR pathway. This application is significant in wound healing and regenerative medicine, as well as in studying metastatic processes in cancer .
Signal Transduction Pathways
These compounds are involved in the regulation of signal transduction pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt. Understanding their role can lead to insights into cellular processes and the development of new therapeutic strategies .
Resistance to Cancer Therapy
Abnormal activation of the FGFR signaling pathway can lead to resistance to cancer therapy6-Methyl-1H-pyrrolo[2,3-B]pyridine derivatives that inhibit this pathway could be used to overcome resistance and improve the efficacy of existing cancer treatments .
Drug Development and Optimization
Due to their potent activities and low molecular weight, 6-Methyl-1H-pyrrolo[2,3-B]pyridine derivatives are appealing lead compounds for drug development. They offer a platform for the synthesis of new drugs with optimized properties for various therapeutic applications .
作用機序
Target of Action
The primary target of 6-Methyl-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
6-Methyl-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. The most significant is the FGFR signaling pathway, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is also an inhibitor of CYP1A2 . These properties suggest that the compound has good bioavailability.
Result of Action
The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine can lead to several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Safety and Hazards
Safety information for 6-Methyl-1H-pyrrolo[2,3-B]pyridine indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds have shown potent activities against various targets, making them attractive candidates for further development . For example, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
特性
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDMUZFABFBKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466423 | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
824-51-1 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main objective of synthesizing 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine in the study?
A1: The study aimed to synthesize 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) as a 3-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). The researchers were interested in exploring the structure-activity relationship of these compounds by examining the effects of replacing a nitrogen atom in the pyrrolopyrimidine core with a carbon atom [].
Q2: How was 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesized in this study?
A2: The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) was achieved using a multi-step procedure starting from a pyridine precursor, 2-amino-3,6-dimethylpyridine (12) []. The specific steps involved in the synthesis are detailed in the research article.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)


![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)


![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

